molecular formula C20H22N4O5 B2512587 N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 874805-29-5

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2512587
CAS No.: 874805-29-5
M. Wt: 398.419
InChI Key: JCAZUFWDXGATND-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of oxazolidinone, methoxybenzoyl, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the methoxybenzoyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives and benzoyl-substituted molecules. Examples include:

  • N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide
  • N-{[3-(4-methylbenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide

Uniqueness

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to the presence of the methoxybenzoyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-28-16-7-5-14(6-8-16)20(27)24-10-11-29-17(24)13-23-19(26)18(25)22-12-15-4-2-3-9-21-15/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAZUFWDXGATND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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